molecular formula C10H9F3O2S B8249711 Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester

Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester

Cat. No.: B8249711
M. Wt: 250.24 g/mol
InChI Key: WVGTVVTZFLBIPA-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester typically involves the introduction of the trifluoromethyl group and the methylthio group onto a benzoate ester. One common method involves the trifluoromethylation of a suitable precursor, followed by the introduction of the methylthio group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the choice of catalysts and reaction conditions is crucial to minimize by-products and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield methyl sulfoxide or methyl sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique functional groups make it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential as a pharmacophore is being explored in the design of new drugs with improved efficacy and selectivity.

    Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in specific binding interactions. These properties contribute to the compound’s overall activity and selectivity in various biological and chemical contexts.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethyl)benzoate: Lacks the methylthio group, resulting in different reactivity and applications.

    Methyl 3-(methylthio)benzoate: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

    Methyl 3-(methylthio)-4-(trifluoromethyl)benzoate:

Uniqueness

Benzoic acid, 3-(methylthio)-5-(trifluoromethyl)-, methyl ester is unique due to the combination of the trifluoromethyl and methylthio groups on the benzoate ester. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and specific reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 3-methylsulfanyl-5-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-15-9(14)6-3-7(10(11,12)13)5-8(4-6)16-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGTVVTZFLBIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)SC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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